N-methylthiophen-2-amine

Catalog No.
S8189785
CAS No.
M.F
C5H7NS
M. Wt
113.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylthiophen-2-amine

Product Name

N-methylthiophen-2-amine

IUPAC Name

N-methylthiophen-2-amine

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

InChI

InChI=1S/C5H7NS/c1-6-5-3-2-4-7-5/h2-4,6H,1H3

InChI Key

HTFVNIFIHYDJTM-UHFFFAOYSA-N

SMILES

CNC1=CC=CS1

Canonical SMILES

CNC1=CC=CS1

N-methylthiophen-2-amine is an organic compound characterized by a thiophene ring substituted with a methyl group and an amine functional group. Its molecular formula is C7H9NC_7H_9N, and it has a molar mass of approximately 121.16 g/mol. The presence of the thiophene ring, which contains sulfur, imparts unique electronic properties to the compound, potentially enhancing its reactivity and biological activity compared to other amines.

Typical of amines, including:

  • Alkylation: The amine can react with alkyl halides to form N-alkylated products through nucleophilic substitution mechanisms, typically following the SN2S_N2 pathway .
  • Acylation: It can react with acid chlorides or anhydrides to form amides, which is a common reaction for primary and secondary amines .
  • Methylation: The compound can undergo methylation reactions, where a methyl group is introduced to the nitrogen atom, enhancing its structural complexity .

These reactions are generally facilitated under mild conditions and can yield high reaction efficiencies.

The biological activity of N-methylthiophen-2-amine is of considerable interest due to its structural features. Compounds containing thiophene rings have been reported to exhibit various pharmacological activities, including:

  • Antidepressant: Some derivatives of thiophene-based compounds have shown potential as antidepressants.
  • Antimicrobial: Thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects: Studies indicate that certain thiophene-containing compounds may offer neuroprotection in models of neurodegenerative diseases .

The specific biological activities of N-methylthiophen-2-amine require further investigation to elucidate its therapeutic potential.

N-methylthiophen-2-amine can be synthesized through several methods:

  • Direct Methylation: This involves the reaction of thiophen-2-amine with a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions .
  • Reduction of Nitro Compounds: Starting from a nitro-substituted thiophene, reduction processes can yield the corresponding amine .
  • Amine Alkylation: Utilizing alkyl halides in the presence of a base allows for the formation of N-methylthiophen-2-amine from thiophen-2-amine .

Each method has its advantages regarding yield and reaction conditions.

N-methylthiophen-2-amine has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel drugs targeting specific biological pathways.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as pesticides or herbicides.
  • Material Science: The electronic properties of thiophene derivatives make them suitable for applications in organic electronics and solar cells.

Interaction studies focus on understanding how N-methylthiophen-2-amine interacts with biological targets such as receptors and enzymes. Preliminary data suggest that it may bind effectively to certain neurotransmitter receptors, potentially influencing neurological pathways. Further studies using techniques like molecular docking and binding affinity assays are necessary to confirm these interactions and assess their implications for therapeutic use .

N-methylthiophen-2-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-Methylbutan-2-amineC5H13NC_5H_{13}NA simple aliphatic amine without aromatic properties
5-MethylthiopheneC6H6SC_6H_6SAn aromatic thiophene without an amine group
N-(5-Bromothiophen-2-yl)methylbutanamineC7H8BrNC_7H_8BrNA brominated variant with enhanced reactivity
N,N-Dimethylthiophen-2-amineC8H10NC_8H_{10}NContains two methyl groups on nitrogen

Uniqueness

N-methylthiophen-2-amine is unique due to its combination of a secondary amine structure with a thiophene ring containing a methyl substituent. This combination enhances its potential biological activity compared to simpler compounds like N-methylbutan-2-amine or unsubstituted thiophenes, making it an interesting candidate for further research in medicinal chemistry and materials science .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.02992040 g/mol

Monoisotopic Mass

113.02992040 g/mol

Heavy Atom Count

7

Dates

Last modified: 02-18-2024

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